Cas no 122856-29-5 (Cyclohexanecarboxylicacid,3-[8-(2-aminoethyl)-10-(3-ethyl-3,6-dihydro-6-oxo-2H-pyran-2-yl)-5,8-dihydroxy-7-(phosphonooxy)-1,3,9-decatrien-1-yl]cyclohexylester)

Cyclohexanecarboxylicacid,3-[8-(2-aminoethyl)-10-(3-ethyl-3,6-dihydro-6-oxo-2H-pyran-2-yl)-5,8-dihydroxy-7-(phosphonooxy)-1,3,9-decatrien-1-yl]cyclohexylester structure
122856-29-5 structure
Nome del prodotto:Cyclohexanecarboxylicacid,3-[8-(2-aminoethyl)-10-(3-ethyl-3,6-dihydro-6-oxo-2H-pyran-2-yl)-5,8-dihydroxy-7-(phosphonooxy)-1,3,9-decatrien-1-yl]cyclohexylester
Numero CAS:122856-29-5
MF:C32H50NO10P
MW:639.713871479034
CID:193367
PubChem ID:6441201

Cyclohexanecarboxylicacid,3-[8-(2-aminoethyl)-10-(3-ethyl-3,6-dihydro-6-oxo-2H-pyran-2-yl)-5,8-dihydroxy-7-(phosphonooxy)-1,3,9-decatrien-1-yl]cyclohexylester Proprietà chimiche e fisiche

Nomi e identificatori

    • Cyclohexanecarboxylicacid,3-[8-(2-aminoethyl)-10-(3-ethyl-3,6-dihydro-6-oxo-2H-pyran-2-yl)-5,8-dihydroxy-7-(phosphonooxy)-1,3,9-decatrien-1-yl]cyclohexylester
    • [3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] cyclohexanecarboxylate
    • Phoslactomycin E
    • 3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-3,6-dihydro-2H-pyran-2-yl)-5,8-dihydroxy-7-(phosphonooxy)deca-1,3,9-trien-1-yl]cyclohexyl cyclohexanecarboxylate
    • Cyclohexanecarboxylic acid, 3-(8-(2-aminoethyl)-10-(3-ethyl-3,6-dihydro-6-oxo-2H-pyran-2-yl)-5,8-dihydroxy-7-(phophonooxy)-1,3,9-decatrienyl)cyclohexyl ester
    • Cyclohexanecarboxylic acid 3-[8-(2-aminoethyl)-10-[(3-ethyl-3,6-dihydro-6-oxo-2H-pyran)-2-yl]-5,8-dihydroxy-7-(phosphonooxy)deca-1,3,9-trien-1-yl]cyclohexyl ester
    • 122856-29-5
    • Inchi: InChI=1S/C32H50NO10P/c1-2-24-15-16-30(35)42-28(24)17-18-32(37,19-20-33)29(43-44(38,39)40)22-26(34)13-7-6-9-23-10-8-14-27(21-23)41-31(36)25-11-4-3-5-12-25/h6-7,9,13,15-18,23-29,34,37H,2-5,8,10-12,14,19-22,33H2,1H3,(H2,38,39,40)/b9-6+,13-7+,18-17+
    • Chiave InChI: VPPYLHODJVARBC-XUQJEITOSA-N
    • Sorrisi: NCCC(C(OP(=O)(O)O)CC(/C=C/C=C/C1CCCC(OC(C2CCCCC2)=O)C1)O)(O)/C=C/C1OC(=O)C=CC1CC

Proprietà calcolate

  • Massa esatta: 639.317233
  • Massa monoisotopica: 639.317233
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 5
  • Conta accettatore di obbligazioni idrogeno: 11
  • Conta atomi pesanti: 44
  • Conta legami ruotabili: 16
  • Complessità: 1090
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 7
  • Conto stereocentrico definito delle obbligazioni: 3
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 186
  • XLogP3: 0.6

Proprietà sperimentali

  • Densità: 1.27
  • Punto di ebollizione: 830.4°Cat760mmHg
  • Punto di infiammabilità: 456°C
  • Indice di rifrazione: 1.573
  • PSA: 195.65000
  • LogP: 4.85420
Fornitori consigliati
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Minglong (Xianning) Medicine Co., Ltd.
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Ganmiao New material Technology Co., LTD
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.